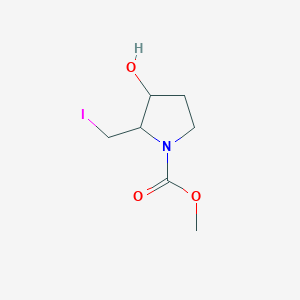
Methyl 3-hydroxy-2-(iodomethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-hydroxy-2-(iodomethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its biological activity and structural versatility . This compound is of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-2-(iodomethyl)pyrrolidine-1-carboxylate typically involves the iodination of a pyrrolidine derivative. One common method is the reaction of 3-hydroxy-2-(methyl)pyrrolidine-1-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-2-(iodomethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, acetonitrile), and bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., PCC, DMP), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Oxidation: Carbonyl-containing pyrrolidine derivatives.
Reduction: Alcohol-containing pyrrolidine derivatives.
Scientific Research Applications
Methyl 3-hydroxy-2-(iodomethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-2-(iodomethyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom can enhance its reactivity and binding affinity to certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-hydroxy-2-(chloromethyl)pyrrolidine-1-carboxylate
- Methyl 3-hydroxy-2-(bromomethyl)pyrrolidine-1-carboxylate
- Methyl 3-hydroxy-2-(fluoromethyl)pyrrolidine-1-carboxylate
Uniqueness
Methyl 3-hydroxy-2-(iodomethyl)pyrrolidine-1-carboxylate is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity and potential for radio-labeling in imaging studies. The iodine atom also influences the compound’s electronic and steric properties, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H12INO3 |
|---|---|
Molecular Weight |
285.08 g/mol |
IUPAC Name |
methyl 3-hydroxy-2-(iodomethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C7H12INO3/c1-12-7(11)9-3-2-6(10)5(9)4-8/h5-6,10H,2-4H2,1H3 |
InChI Key |
NEFRBOJEEOMOCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCC(C1CI)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















